3,4,5-Trimethoxyphenylglyoxal hydrate
Overview
Description
3,4,5-Trimethoxyphenylglyoxal hydrate: is a chemical compound with the molecular formula C11H12O5·H2O and a molecular weight of 242.23 g/mol . It is also known by its IUPAC name, oxo (3,4,5-trimethoxyphenyl)acetaldehyde hydrate . This compound is characterized by the presence of three methoxy groups attached to a phenyl ring and a glyoxal moiety, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4,5-Trimethoxyphenylglyoxal hydrate can be synthesized from 3’,4’,5’-trimethoxyacetophenone through a series of chemical reactions . The synthetic route typically involves the oxidation of 3’,4’,5’-trimethoxyacetophenone to form the corresponding glyoxal derivative. The reaction conditions often include the use of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in the presence of acidic or basic media .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve higher yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions: 3,4,5-Trimethoxyphenylglyoxal hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the glyoxal moiety to corresponding alcohols or other reduced forms.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as halides or amines can be used under appropriate conditions.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols or other reduced derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
3,4,5-Trimethoxyphenylglyoxal hydrate has a wide range of applications in scientific research, including:
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics .
Biology:
- Investigated for its potential biological activities, including anti-cancer and anti-microbial properties .
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways .
Industry:
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxyphenylglyoxal hydrate involves its interaction with various molecular targets and pathways. The compound’s trimethoxyphenyl group is known to interact with proteins and enzymes, potentially inhibiting their activity . For example, it has been shown to inhibit enzymes such as tubulin and heat shock protein 90 (Hsp90) , which are involved in cell division and stress response, respectively . These interactions can lead to the disruption of cellular processes, making the compound a potential candidate for anti-cancer therapies .
Comparison with Similar Compounds
- 3,4-Dimethoxyphenylglyoxal hydrate
- 3,5-Dimethoxyphenylglyoxal hydrate
- 3,4,5-Trimethoxybenzaldehyde
Comparison: 3,4,5-Trimethoxyphenylglyoxal hydrate is unique due to the presence of three methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds with fewer methoxy groups . The additional methoxy group can enhance the compound’s ability to interact with molecular targets, potentially increasing its efficacy in various applications .
Biological Activity
3,4,5-Trimethoxyphenylglyoxal hydrate is a compound of significant interest in the fields of chemistry and biology due to its unique structure and potential therapeutic applications. This article delves into its biological activities, mechanisms of action, comparative studies with similar compounds, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₁H₁₄O₆, with a molecular weight of approximately 242.23 g/mol. The compound features three methoxy groups attached to a phenyl ring and a glyoxal moiety. It appears as a white to off-white solid and is soluble in organic solvents. Notably, it can cause skin and eye irritation upon contact.
Antioxidant Properties
Research indicates that this compound exhibits antioxidant activity , effectively scavenging free radicals. This suggests potential protective effects against oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders .
Antimicrobial Activity
The compound has been investigated for its antimicrobial properties . Studies have shown that it can inhibit the growth of various bacterial strains, indicating its potential as a therapeutic agent against infections .
Anticancer Activity
This compound has garnered attention for its anticancer properties . In vitro studies demonstrate cytotoxic effects on several human cancer cell lines, including HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). The compound induces apoptosis in these cell lines by increasing caspase activity and altering mitochondrial membrane potential .
Cell Line | IC50 Value (μM) | Mechanism of Action |
---|---|---|
HCT-116 | 36 | Apoptosis induction |
HeLa | 34 | Apoptosis induction |
MCF-7 | <100 | Apoptosis induction |
The mechanism by which this compound exerts its biological effects involves interactions with various molecular targets. The trimethoxyphenyl group enhances the compound's reactivity towards nucleophilic sites on proteins and enzymes. Notable targets include tubulin and heat shock protein 90 (Hsp90), both critical in cellular processes such as division and stress response.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds reveals the unique characteristics of this compound:
Compound Name | Structure Features | Unique Characteristics |
---|---|---|
3-Methoxyphenylglyoxal | One methoxy group | Less potent antioxidant activity |
2,4-Dimethoxyphenylglyoxal | Two methoxy groups | Different reactivity profile |
3,4-Dimethoxybenzaldehyde | Similar benzaldehyde structure | Lacks glyoxal moiety |
4-Hydroxyphenylglyoxal | Hydroxyl instead of methoxy groups | More hydrophilic and less stable |
The presence of three methoxy groups significantly enhances the compound's reactivity and biological activity compared to similar compounds with fewer methoxy substitutions .
Case Studies and Research Findings
- Cytotoxicity Studies : In a systematic study involving various derivatives of phenylglyoxal hydrates, several compounds demonstrated promising anticancer activity with IC50 values below 100 μM. The most active derivatives induced significant apoptotic changes in treated cells .
- Antioxidant Efficacy : A study assessing the antioxidant capacity of various phenolic compounds found that those with multiple methoxy groups exhibited superior radical scavenging abilities compared to their counterparts .
- Antimicrobial Testing : Preliminary tests showed that this compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting its potential application in developing new antimicrobial agents .
Properties
IUPAC Name |
2-oxo-2-(3,4,5-trimethoxyphenyl)acetaldehyde;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O5.H2O/c1-14-9-4-7(8(13)6-12)5-10(15-2)11(9)16-3;/h4-6H,1-3H3;1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNXCGXWGPPAKFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)C=O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80662983 | |
Record name | Oxo(3,4,5-trimethoxyphenyl)acetaldehyde--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80662983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
150114-69-5 | |
Record name | Oxo(3,4,5-trimethoxyphenyl)acetaldehyde--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80662983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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